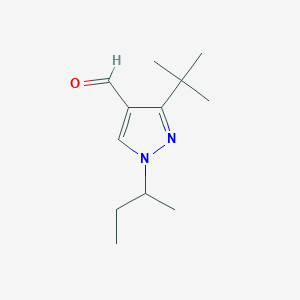

1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde

Description

Properties

Molecular Formula |

C12H20N2O |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

1-butan-2-yl-3-tert-butylpyrazole-4-carbaldehyde |

InChI |

InChI=1S/C12H20N2O/c1-6-9(2)14-7-10(8-15)11(13-14)12(3,4)5/h7-9H,6H2,1-5H3 |

InChI Key |

VNLJRGALKZYSIL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1C=C(C(=N1)C(C)(C)C)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the sec-butyl and tert-butyl groups. The aldehyde group is then introduced at the 4-position through formylation reactions. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The aldehyde group at position 4 drives nucleophilic additions, reductions, and condensation reactions:

Reduction to Alcohol

-

Reagent : Sodium borohydride (NaBH₄)

-

Conditions : Mild, room temperature in methanol or ethanol

-

Product : 4-(Hydroxymethyl)-1-(sec-butyl)-3-(tert-butyl)-1H-pyrazole

Oxidation to Carboxylic Acid

-

Reagent : Potassium permanganate (KMnO₄)

-

Conditions : Aqueous acidic or pyridine-water medium

-

Product : 1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carboxylic acid

| Reaction Type | Reagent | Conditions | Product | Source |

|---|---|---|---|---|

| Reduction | NaBH₄ | EtOH, RT | 4-(Hydroxymethyl)pyrazole derivative | |

| Oxidation | KMnO₄ | H₂O/H⁺ or Py/H₂O | Pyrazole-4-carboxylic acid |

Condensation Reactions

The aldehyde participates in nucleophilic attacks with amines, hydrazines, and active methylene compounds:

Schiff Base Formation

-

Reagents : Primary amines (e.g., aniline, hydrazines)

-

Conditions : Acidic catalysis (e.g., HCl) or solvent-free

Electrophilic Aromatic Substitution

The pyrazole ring undergoes substitution at activated positions:

Nitration/Sulfonation

-

Reagents : HNO₃/H₂SO₄ (nitration), SO₃ (sulfonation)

-

Position : Directed by electron-donating tert-butyl group

-

Challenges : Steric hindrance from sec-butyl limits reactivity .

Friedel-Crafts Alkylation

Ring Functionalization

The nitrogen atoms in the pyrazole ring enable coordination chemistry:

Metal Complexation

-

Metals : Cu(II), Pd(II), Ru(II)

-

Ligand Behavior : Binds via N1 and N2 atoms

Steric and Electronic Effects

-

Steric Hindrance : The tert-butyl and sec-butyl groups reduce reactivity at positions 1 and 3, favoring regioselectivity at the aldehyde .

-

Electronic Effects : The electron-withdrawing aldehyde activates the pyrazole ring for electrophilic attacks.

This compound’s versatility in organic synthesis and medicinal chemistry is enhanced by its balanced steric/electronic profile, enabling targeted modifications for applications ranging from asymmetric catalysis to bioactive molecule development .

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of 1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The sec-butyl and tert-butyl groups contribute to the compound’s steric properties, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-4-carbaldehyde Derivatives

| Compound Name | Substituents (Position 1 and 3) | CAS Number | Similarity Score* | Key Features |

|---|---|---|---|---|

| 1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde | sec-Butyl, tert-butyl | N/A | Reference | High steric bulk, hydrophobic |

| 3-(tert-Butyl)-1H-pyrazole-4-carbaldehyde | H, tert-butyl | 112758-40-4 | 0.82 | Lacks N1-substituent |

| 1-(tert-Butyl)-1H-pyrazole-4-carbaldehyde | tert-Butyl, H | 127949-06-8 | N/A | Minimal branching at N1 |

| 1-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | 4-Chlorophenyl, thiophen-2-yl | N/A | 0.75† | Aromatic, halogen-enhanced activity |

| 1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | 4-Isopropylbenzyl, 4-fluorophenyl | N/A | N/A | Dual aryl groups, antimicrobial |

*Similarity scores calculated based on molecular descriptors (e.g., Tanimoto index) .

†Estimated based on functional group similarity.

Key Observations:

- Hydrophobicity: The combination of sec-butyl and tert-butyl groups increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility relative to aryl-substituted derivatives (e.g., 4-chlorophenyl or thiophene-containing compounds) .

- Biological Relevance: Aryl-substituted analogs (e.g., 4-chlorophenyl or 4-fluorophenyl) demonstrate enhanced antimicrobial activity due to halogen-mediated interactions with bacterial targets, whereas alkyl-substituted derivatives like the target compound may prioritize metabolic stability .

Physicochemical and Commercial Considerations

- Purity and Availability: Commercial analogs (e.g., 1-tert-butyl derivatives) are typically offered at 95% purity, while the target compound is listed as discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis or scalability .

- Solubility: The tert-butyl group reduces water solubility, necessitating formulation strategies (e.g., co-solvents or prodrug approaches) for biomedical applications .

Biological Activity

1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde, a compound with the molecular formula and a molecular weight of 208.31 g/mol, has garnered attention for its diverse biological activities. This compound belongs to the pyrazole family, characterized by a five-membered ring structure containing nitrogen atoms, which contributes to its reactivity and interaction with biological targets.

The structure of this compound features both sec-butyl and tert-butyl groups, which impart unique steric and electronic properties. The aldehyde functional group at the 4-position enhances its potential for biological interactions, making it a versatile scaffold in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Its mechanism of action often involves binding to active sites of enzymes, thereby inhibiting their normal functions. Below are notable biological activities associated with this compound:

1. Enzyme Inhibition

Studies have shown that this compound can inhibit various enzymes, including those involved in inflammatory pathways. For instance, it has been reported to exhibit anti-inflammatory properties comparable to standard drugs like indomethacin .

2. Antimicrobial Activity

The compound has demonstrated antimicrobial effects against several bacterial strains, including E. coli and Bacillus subtilis, as well as antifungal activity against Aspergillus niger . These findings suggest its potential application in treating infections.

3. Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. It has been shown to inhibit the growth of various cancer cell types such as lung cancer and colorectal cancer cells . The structural features of pyrazoles contribute to their effectiveness as anticancer agents.

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives similar to this compound:

- Anti-inflammatory Activity : A study evaluated a series of pyrazole derivatives for their ability to reduce carrageenan-induced edema in mice. Compounds similar to this compound showed significant reductions in inflammation .

- Antimicrobial Screening : Another research effort tested various pyrazole compounds against multiple bacterial strains and found that certain derivatives exhibited potent antimicrobial activity at low concentrations .

Comparative Analysis

A comparison of this compound with other structurally related compounds reveals differences in biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Methyl-1H-pyrazole-4-carbaldehyde | Lacks tert-butyl group | Lower enzyme inhibition |

| 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde | Contains an allyl substituent | Increased reactivity |

| 1-(tert-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde | Contains a tert-butyl group | Enhanced anticancer activity |

Q & A

Basic Research Questions

Q. What is the most reliable synthetic route for 1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde, and what experimental parameters are critical for reproducibility?

- Methodology : The Vilsmeier-Haack reaction is widely used for synthesizing pyrazole-4-carbaldehydes. For this compound, start with a substituted pyrazolone intermediate (e.g., 3-methyl-1-aryl-1H-pyrazol-5(4H)-one) and react it with a Vilsmeier reagent (POCl₃/DMF) under controlled conditions. Key parameters include:

- Temperature : Maintain 0–5°C during reagent addition to avoid side reactions.

- Reaction time : 6–8 hours under reflux (80–90°C) for optimal aldehyde formation .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodology :

- ¹H NMR : Look for characteristic aldehyde proton signals at δ 9.8–10.2 ppm. The tert-butyl group appears as a singlet at δ 1.3–1.5 ppm, while sec-butyl protons show splitting patterns (e.g., δ 1.0–1.2 ppm for CH₃ and δ 1.5–1.7 ppm for CH) .

- IR : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde group. Pyrazole ring vibrations appear at 1500–1600 cm⁻¹ .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of substituents in pyrazole-4-carbaldehyde derivatives during synthesis?

- Methodology : Substituent effects on regioselectivity can be analyzed via:

- Electron-donating vs. withdrawing groups : Electron-donating groups (e.g., tert-butyl) at the 3-position stabilize the pyrazole ring, favoring aldehyde formation at the 4-position. Use steric maps or DFT calculations to predict substituent interactions .

- Microwave-assisted synthesis : Reduces reaction time (from hours to minutes) and improves yield by 15–20% compared to conventional heating .

Q. How do structural variations (e.g., tert-butyl vs. aryl groups) impact the compound’s biological activity, and what assays are suitable for validation?

- Methodology :

- Comparative SAR studies : Replace tert-butyl with aryl groups (e.g., 4-bromophenyl) and evaluate anti-inflammatory activity via COX-2 inhibition assays. Use molecular docking to map binding interactions .

- Antioxidant assays : DPPH radical scavenging and FRAP tests quantify activity. Derivatives with electron-withdrawing groups (e.g., NO₂) show enhanced radical scavenging (IC₅₀ ~20 µM) compared to alkylated analogs .

Q. How can crystallographic data resolve contradictions in reported spectroscopic or reactivity profiles?

- Methodology : Single-crystal X-ray diffraction provides unambiguous confirmation of:

- Stereochemistry : sec-Butyl orientation and pyrazole ring conformation.

- Intermolecular interactions : Hydrogen bonding between the aldehyde group and adjacent molecules, which influences solubility and stability .

Data Contradiction Analysis

Q. Discrepancies in reported yields for Vilsmeier-Haack reactions: How to troubleshoot?

- Root cause : Impurities in starting materials (e.g., residual water in DMF) or incomplete activation of the Vilsmeier reagent.

- Resolution :

- Pre-dry DMF over molecular sieves.

- Monitor POCl₃ addition via FT-IR (disappearance of P=O stretch at 1250 cm⁻¹ confirms reagent activation) .

Handling and Safety

Q. What safety protocols are essential when handling pyrazole-4-carbaldehydes with tert-butyl substituents?

- Guidelines :

- PPE : Nitrile gloves, lab coat, and safety goggles (tert-butyl groups may hydrolyze to release irritants under acidic conditions) .

- Ventilation : Use fume hoods during synthesis due to POCl₃ vapors .

Experimental Design Table

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.